molecular formula C20H21NO6 B4221985 Methyl 4-(5,6,7-trimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)benzoate

Methyl 4-(5,6,7-trimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)benzoate

Cat. No.: B4221985
M. Wt: 371.4 g/mol
InChI Key: UWNZPTUIJSXBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(5,6,7-trimethoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinyl)benzoate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy groups and a benzoate ester. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5,6,7-trimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the Skraup–Doebner–Von Miller reaction, which is used to construct the quinoline core . This reaction involves the condensation of aniline derivatives with glycerol and an oxidizing agent in the presence of a catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5,6,7-trimethoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.

    Reduction: The carbonyl group in the quinoline core can be reduced to form hydroxyl derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-(5,6,7-trimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)benzoate involves its interaction with various molecular targets and pathways. The quinoline core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 4-(5,6,7-trimethoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinyl)benzoate is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-(5,6,7-trimethoxy-2-oxo-3,4-dihydro-1H-quinolin-4-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-24-15-10-14-17(19(26-3)18(15)25-2)13(9-16(22)21-14)11-5-7-12(8-6-11)20(23)27-4/h5-8,10,13H,9H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNZPTUIJSXBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(CC(=O)NC2=C1)C3=CC=C(C=C3)C(=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 4-(5,6,7-trimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 4-(5,6,7-trimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)benzoate
Reactant of Route 3
Methyl 4-(5,6,7-trimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)benzoate
Reactant of Route 4
Methyl 4-(5,6,7-trimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)benzoate
Reactant of Route 5
Methyl 4-(5,6,7-trimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(5,6,7-trimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.